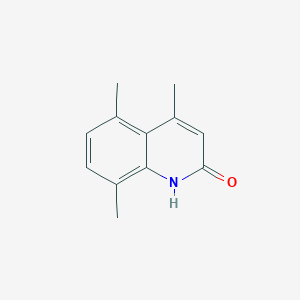

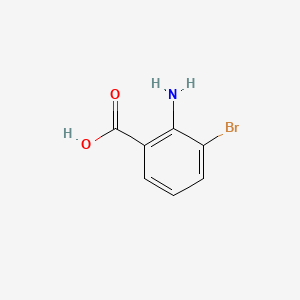

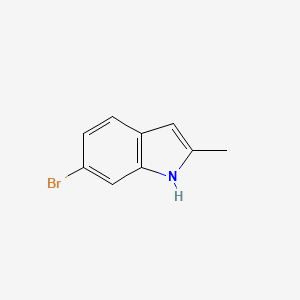

![molecular formula C9H6N2S B1267053 2-甲基苯并[d]噻唑-6-碳腈 CAS No. 42474-60-2](/img/structure/B1267053.png)

2-甲基苯并[d]噻唑-6-碳腈

描述

Synthesis Analysis

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives typically involves reactions that can incorporate the thiazole core with various functional groups, enhancing its chemical utility. A notable method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to thiazole derivatives. This reactivity pattern allows for the creation of a diverse set of compounds, showcasing the versatility of the thiazole backbone in synthetic organic chemistry (Mohareb, Abdallah, & Ahmed, 2017).

Molecular Structure Analysis

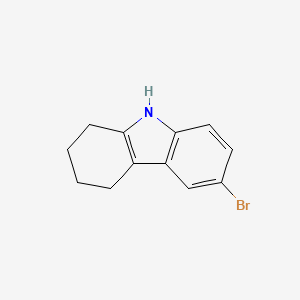

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives display interesting molecular structures, which can be analyzed through techniques such as X-ray crystallography. The structure is characterized by a partially planar configuration, which is influenced by the presence of the thiazole ring. Such structural features are crucial for the compound's reactivity and interaction with other molecules (Würfel, Görls, Weiss, & Beckert, 2013).

Chemical Reactions and Properties

2-Methylbenzo[d]thiazole-6-carbonitrile participates in various chemical reactions, demonstrating its nucleophilicity and electrophilic substitution capabilities. Its reactivity with electrophiles and nucleophiles showcases the compound's versatility in forming a wide range of chemical structures. For instance, its interaction with superelectrophilic 4,6-dinitrobenzofuroxan underlines its potential in nucleophilic substitution reactions (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in its application in organic synthesis. Its ability to undergo transformations such as alkylation, oxidation, and cyclization opens up pathways for the synthesis of complex molecules and materials (Ohkata, Takee, & Akiba, 1985).

科学研究应用

合成和在癌症研究中的细胞毒性

2-甲基苯并[d]噻唑-6-碳腈一直是癌症研究的一个研究对象。Mohareb、Abdallah和Ahmed(2017)进行的一项研究涉及合成2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈的衍生物,这是与2-甲基苯并[d]噻唑-6-碳腈密切相关的化合物。这些衍生物对各种癌细胞系表现出显著的细胞毒性效应,表明在癌症治疗中可能有应用(Mohareb, Abdallah, & Ahmed, 2017)。

分子结构研究

在分子结构研究领域,Würfel、Görls、Weiss和Beckert(2013)对与2-甲基苯并[d]噻唑-6-碳腈相关的化合物,特别是2-(6-溴苯并[d]噻唑-2-基)-5,5-二甲基噻唑-4(5H)-酮进行的研究,提供了关于这类化合物的分子结构和键合特性的见解。这项研究有助于更深入地了解噻唑衍生物的分子性质(Würfel等人,2013)。

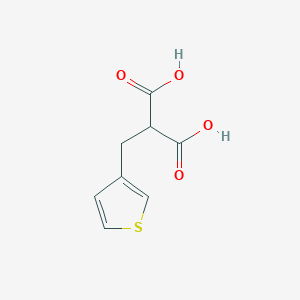

二氢呋喃碳腈衍生物的合成

Swamy等人(2020)对二氢呋喃碳腈衍生物进行了研究,这些衍生物在结构上与2-甲基苯并[d]噻唑-6-碳腈相似,探讨了这些化合物的合成和晶体学分析。这项研究对合成有机化学领域做出了贡献,并为进一步的药物应用奠定了基础(Swamy et al., 2020)。

有机发光二极管(OLEDs)中的应用

Deng、Li、Wang和Wu(2013)研究了与2-甲基苯并[d]噻唑-6-碳腈相关的小分子化合物在蓝色磷光有机发光二极管(PhOLEDs)的开发中的应用。这项研究突显了噻唑衍生物在提高OLEDs的效率和性能方面的潜力(Deng, Li, Wang, & Wu, 2013)。

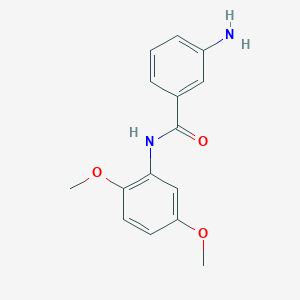

药物设计和合成

Foucourt等人(2014)展示了噻唑并[5,4-f]喹唑啉的合成,这是一类包括2-甲基苯并[d]噻唑-6-碳腈的化合物,作为DYRK1A的抑制剂,DYRK1A是与阿尔茨海默病有关的蛋白激酶。这项研究表明了噻唑衍生物在设计和开发新的治疗药物中的重要性(Foucourt et al., 2014)。

未来方向

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

属性

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUFWQEXRABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195262 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]thiazole-6-carbonitrile | |

CAS RN |

42474-60-2 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。